molecular formula C22H27N5O2 B2647525 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1019106-98-9

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2647525
CAS RN: 1019106-98-9
M. Wt: 393.491
InChI Key: CHCUNXCOSWUGHJ-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis and Imaging Applications

Compounds similar to the specified chemical structure have been synthesized for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has shown selective ligands of TSPO, leading to developments like DPA-714, which is designed with a fluorine atom for labeling with fluorine-18 and in vivo imaging using PET (Dollé et al., 2008).

Antimicrobial and Insecticidal Potential

Research into pyrimidine linked pyrazole heterocyclics has evaluated their insecticidal and antibacterial potential. Compounds were synthesized and shown to possess activity against Pseudococcidae insects and selected microorganisms, indicating the potential for similar structures to serve as basis for developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer and Anti-inflammatory Applications

Synthesis of novel pyrazolo[1,5-a]pyrimidines has been pursued for their binding potential to TSPO, an early biomarker of neuroinflammatory processes. These compounds, including fluoroalkyl- and fluoroalkynyl- analogues, displayed subnanomolar affinity for TSPO, comparable to known ligands, and showed potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015). Moreover, novel pyrazolopyrimidines derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities, providing insights into the structural-activity relationship and potential therapeutic applications (Rahmouni et al., 2016).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and analyzed for their role in forming coordination complexes with potential antioxidant activities. These studies highlight the impact of hydrogen bonding on self-assembly processes and the antioxidant capabilities of the ligands and their complexes (Chkirate et al., 2019).

properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-6-17-8-10-18(11-9-17)24-20(28)13-26-21(29)19(7-2)16(5)23-22(26)27-15(4)12-14(3)25-27/h8-12H,6-7,13H2,1-5H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCUNXCOSWUGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(N=C2N3C(=CC(=N3)C)C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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